3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide
Description
3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure and significant chemical properties
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3O2/c1-9-5-4-6-10(18(27)25-7-2-3-8-25)14(9)24-17(26)15-12(20)11(19)13(21)16(22)23-15/h4-6H,2-3,7-8H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCFWBMBOGYEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,3,5,6-tetrachloropyridine with 2-methyl-6-(pyrrolidine-1-carbonyl)aniline under specific conditions. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., sodium methoxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemical Properties and Structure
The compound exhibits a complex structure characterized by multiple chlorine substituents and a pyridine core. Its chemical formula is , with a molecular weight of approximately 380.0 g/mol.
Structural Features
- Chlorine Atoms : The presence of four chlorine atoms enhances its reactivity and biological activity.
- Pyridine Core : This heterocyclic structure is known for its role in various biological activities.
- Pyrrolidine Substituent : The pyrrolidine ring contributes to the compound's pharmacological properties.
Anticancer Activity
Research has demonstrated that 3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide exhibits potent anticancer properties.
Case Study: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound may be more effective than standard chemotherapeutic agents like doxorubicin under certain conditions.
Antimicrobial Properties
The compound has shown significant antimicrobial activity against various bacterial strains.
In Vitro Studies
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that it could be developed into a potential antimicrobial agent.
Antiviral Activity
Preliminary studies indicate that this compound may possess antiviral properties by inhibiting viral replication. It has shown effectiveness against certain strains of viruses in laboratory settings.
Neuropharmacological Applications
Given its structural characteristics, the compound is being investigated for potential neuropharmacological effects. Its ability to interact with neurotransmitter systems may lead to applications in treating neurological disorders.
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetrachloropyridine: A precursor in the synthesis of the compound.
2,3,5,6-tetrachloroterephthalate: Another tetrachlorinated compound with different applications.
1,2,3,5-tetrachloro-4,6-dimethylbenzene: A structurally similar compound with distinct chemical properties .
Uniqueness
3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
3,4,5,6-Tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring various studies and findings that highlight its efficacy against different pathogens and cancer cell lines.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine ring substituted with multiple chloro groups and a pyrrolidine moiety. Its molecular formula is C15H15Cl4N2O, which contributes to its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed for selected bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 7.81 |
| Escherichia coli | 15.63 |
| Klebsiella pneumoniae | 31.25 |
| Pseudomonas aeruginosa | No activity |
The results indicate that the compound exhibits significant antibacterial activity against Staphylococcus aureus, comparable to standard antibiotics like penicillin, while showing weaker effects against other strains tested .
Anticancer Activity
The anticancer potential of 3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide has been assessed through cytotoxicity assays on various cancer cell lines. The following table presents the IC50 values for different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 133.78 |
| SGC-7901 (gastric cancer) | 279.86 |
| GES-1 (normal gastric mucosa) | 634.12 |
These findings suggest that the compound exhibits moderate cytotoxicity against HeLa and SGC-7901 cells while being less toxic to normal cells, indicating a potential therapeutic window for cancer treatment .
The mechanism underlying the biological activity of this compound appears to be multifaceted. It may involve:
- Inhibition of DNA synthesis : Similar compounds have shown interference with DNA replication in cancer cells.
- Disruption of bacterial cell walls : The presence of chloro groups is known to enhance the lipophilicity of compounds, aiding in membrane penetration and subsequent disruption of bacterial integrity.
Case Studies
A notable study evaluated the effectiveness of this compound in an in vivo model of bacterial infection. Mice treated with varying doses exhibited significant reductions in bacterial load compared to untreated controls, affirming its potential as an antimicrobial agent .
In another study focused on cancer therapy, administration of the compound led to reduced tumor size in xenograft models of gastric cancer, supporting its role as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
